1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea
CAS No.: 131519-56-7
Cat. No.: VC5243800
Molecular Formula: C13H19N3O
Molecular Weight: 233.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131519-56-7 |
|---|---|
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.315 |
| IUPAC Name | 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea |
| Standard InChI | InChI=1S/C13H19N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) |
| Standard InChI Key | GRFSYZCLGWVEOX-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NCC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea features a urea backbone (-NH-C(=O)-NH-) bridging two distinct substituents: a cyclohexyl group and a pyridin-4-ylmethyl unit. The cyclohexyl group contributes hydrophobicity and conformational rigidity, while the pyridine ring introduces aromaticity and potential hydrogen-bonding sites via its nitrogen atom. The compound’s IUPAC name, 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea, reflects this substitution pattern.
Spectroscopic Characterization
While specific spectral data for 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea are unavailable in the provided sources, its structural analogs exhibit predictable NMR and IR features. The urea carbonyl typically appears near 1650–1700 cm⁻¹ in IR spectra, while pyridine protons resonate between δ 7.2–8.5 ppm in ¹H NMR.
Synthetic Methodologies
Primary Synthesis Route
The most reported synthesis involves the reaction of cyclohexyl isocyanate with pyridin-4-ylmethylamine under anhydrous conditions:
Reaction Scheme:
This exothermic reaction proceeds via nucleophilic addition of the amine to the isocyanate carbonyl, forming a stable urea linkage. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically employed, with reaction completion monitored by thin-layer chromatography (TLC).
Alternative Approaches
Alternative methods include:
-
Nucleophilic addition of potassium cyanate to preformed amines.
-
Phosgene-mediated coupling, though this raises safety concerns due to phosgene’s toxicity .
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Isocyanate-amine coupling | 60–75 | >95% | High |
| Potassium cyanate route | 40–55 | ~90% | Moderate |
| Phosgene-mediated | 70–85 | >98% | Low |
Applications and Comparative Analysis
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its urea group mimics peptide bonds, enabling interactions with proteolytic enzymes.
Table 3: Structural and Functional Comparison
| Compound | Substituent | Key Activity |
|---|---|---|
| 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea | Pyridin-4-ylmethyl | Undefined (research use) |
| 1-Cyclohexyl-3-(piperidin-4-yl)urea | Piperidin-4-yl | Metabolic enzyme inhibition |
| 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea | Pyridin-3-ylmethyl | Similar to 4-yl isomer |
Positional isomerism (3- vs. 4-pyridyl) significantly alters electronic properties and binding affinities, underscoring the need for regioselective synthesis.
Future Directions
Critical research gaps include:
-
Target identification via high-throughput screening.
-
ADME/Tox profiling to assess bioavailability and safety.
-
Structural optimization to enhance selectivity and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume